4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide
Description
4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a furan ring, and a cyclohexane carboxamide group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
4-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O5S/c33-25(29-15-21-5-3-13-36-21)18-38-28-31-24-8-2-1-7-23(24)27(35)32(28)17-19-9-11-20(12-10-19)26(34)30-16-22-6-4-14-37-22/h1-3,5,7-8,13,19-20,22H,4,6,9-12,14-18H2,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFPRZOATXGXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-ylmethanol and a suitable leaving group.
Attachment of the Carbamoyl Group: The carbamoyl group can be attached using carbamoyl chloride in the presence of a base such as triethylamine.
Formation of the Cyclohexane Carboxamide: The final step involves the coupling of the quinazolinone derivative with cyclohexane-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinazolinone core, converting it to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamoyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone and furan derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. The quinazoline core is often associated with anticancer properties due to its interaction with various molecular targets involved in tumor growth and survival. Research has shown that modifications to the quinazoline structure can enhance cytotoxicity against specific cancer cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
-
Case Study on Anticancer Activity :
- A study involving a series of quinazoline derivatives demonstrated that modifications at the 4-position significantly increased their potency against breast cancer cells. The introduction of various substituents led to enhanced binding affinities for targets such as EGFR (Epidermal Growth Factor Receptor) .
-
Case Study on Antimicrobial Activity :
- A comparative analysis of furan-containing compounds showed that those with sulfanyl groups exhibited improved activity against Gram-positive bacteria compared to their non-sulfanyl counterparts. This suggests that the presence of the sulfanyl moiety is crucial for enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The furan ring and carbamoyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-methylquinazolin-4(3H)-one, share similar biological activities.
Furan Derivatives: Compounds like furan-2-carboxylic acid have similar chemical reactivity.
Cyclohexane Carboxamides: Compounds such as cyclohexane-1-carboxamide exhibit similar structural features.
Uniqueness
What sets 4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide apart is its combination of these three distinct moieties, which provides a unique set of chemical and biological properties not found in other compounds.
Biological Activity
The compound 4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic molecule with potential biological activity. Its unique structure suggests various pharmacological properties, particularly in the fields of cancer therapy and antimicrobial action. This article explores its biological activity, supported by data tables, case studies, and research findings.
Molecular Structure
The molecular formula of the compound is . The structure features several functional groups that contribute to its biological activity:
- Furan ring : Known for its role in various biological activities.
- Carbamoyl and sulfanyl groups : These functional groups are often involved in interactions with biological targets.
IUPAC Name
The IUPAC name of the compound is:
\text{4 2 furan 2 yl methyl carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide}
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis.
Case Study: CXCL12/CXCR4 Interaction
A study highlighted the role of chemokines like CXCL12 in cancer metastasis. Compounds that inhibit the interaction between CXCL12 and its receptor CXCR4 can potentially reduce tumor spread. The compound of interest may interact similarly due to its structural analogies with known inhibitors .
Antimicrobial Activity
The presence of a furan moiety and sulfanyl group suggests potential antimicrobial properties. Research indicates that compounds with these features can disrupt bacterial cell walls or interfere with metabolic pathways.
Case Study: Inhibition of Bacterial Secretion Systems
In a screening assay for Type III secretion systems (T3SS) in bacteria, certain compounds demonstrated significant inhibition at concentrations as low as 50 μM. This suggests that our compound could be evaluated for similar activity against pathogenic bacteria .
Enzyme Inhibition
Compounds structurally related to our target have shown promise as enzyme inhibitors, particularly in pathways critical for cancer cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of CXCL12/CXCR4 signaling | |
| Antimicrobial | Disruption of bacterial secretion systems | |
| Enzyme Inhibition | Targeting metabolic pathways |
Virtual Screening Studies
Virtual screening has been employed to identify potential ligands that can bind effectively to target proteins involved in cancer progression. The binding affinities of similar compounds were found to be in the low micromolar range, indicating strong interactions that could be further explored for therapeutic applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of the compound is crucial. Preliminary studies suggest favorable absorption properties; however, detailed toxicological assessments are necessary to evaluate safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
